Benzoylthiourea

Overview

Description

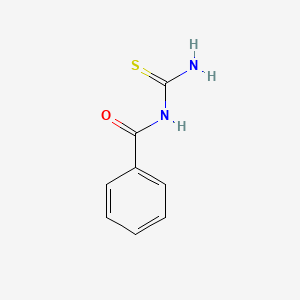

Benzoylthiourea is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a benzoyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylthiourea can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline solid .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzoylthiourea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Medicinal Applications

Benzoylthiourea derivatives have shown promising biological activities, particularly in the field of antimicrobial and antiparasitic research.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of this compound derivatives against various bacterial strains. For instance, a series of new derivatives were synthesized and tested for their antibacterial properties, revealing strong activity against Escherichia coli and Staphylococcus aureus. The incorporation of fluorine atoms in the structure enhanced the antimicrobial efficacy, with compounds exhibiting significant biofilm inhibition capabilities .

Antiparasitic Activity

This compound derivatives have also been evaluated for their antiparasitic properties. Compounds such as BTU-1, BTU-2, and BTU-3 exhibited selective antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds induced morphological and biochemical changes in the parasite, indicating a potential mechanism for their action . The study highlighted how these derivatives could be non-toxic to mammalian cells while effectively inhibiting the proliferation of the parasite.

Agricultural Applications

This compound derivatives have been explored for their insecticidal and herbicidal properties. Research indicates that certain substituted benzoylthioureas exhibit significant insecticidal activity against pests, making them potential candidates for developing new agrochemicals. These compounds can disrupt pest populations while minimizing environmental impact .

Materials Science

The unique chemical properties of this compound make it suitable for applications in materials science. Its derivatives are being investigated as potential flame retardants and thermal stabilizers due to their ability to form stable coordination complexes with metals. This property is particularly useful in developing materials that require enhanced thermal stability .

Chemical Synthesis and Catalysis

This compound is also utilized as an organocatalyst in various organic synthesis reactions. Its ability to facilitate reactions without the need for metal catalysts opens avenues for greener synthetic methodologies . The synthesis of novel heterocycles using this compound has been reported, showcasing its versatility as a building block in organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study conducted on five this compound derivatives assessed their minimum inhibitory concentration (MIC) against Staphylococcus aureus. Results indicated that one derivative effectively inhibited biofilm formation, showcasing its potential as a therapeutic agent against chronic infections .

Case Study 2: Antiparasitic Mechanism

Research on BTU-1 revealed its mechanism of action against Trypanosoma cruzi. Microscopy analyses showed significant alterations in cellular structures post-treatment, including mitochondrial swelling and membrane disorganization, leading to increased reactive oxygen species levels within the parasite .

Mechanism of Action

The mechanism of action of benzoylthiourea involves its interaction with specific molecular targets and pathways. For instance, this compound derivatives have been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial replication. This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Thiourea: Shares the thiourea moiety but lacks the benzoyl group.

Benzoylurea: Contains a benzoyl group but has a urea moiety instead of thiourea.

N-Phenylthiourea: Similar structure but with a phenyl group instead of a benzoyl group.

Uniqueness of Benzoylthiourea: this compound is unique due to its combination of the benzoyl and thiourea moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various scientific and industrial applications .

Biological Activity

Benzoylthiourea (BTU) and its derivatives have garnered significant attention in recent years due to their diverse biological activities. This article explores the various biological effects of this compound, focusing on its antimicrobial, antiprotozoal, and potential analgesic properties, supported by research findings and case studies.

1. Antimicrobial Activity

This compound derivatives have shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. A study synthesized several new this compound derivatives with varying substitutions and tested their efficacy against common bacterial strains.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| H3L‴ | Effective against E. coli and S. aureus | Moderate against Candida albicans |

| BTU-1 | Active against E. coli | Not specified |

| BTU-2 | Active against Pseudomonas aeruginosa | Inactive |

| BTU-3 | Inactive | Active against Aspergillus niger |

The study indicated that compounds with fluorine substitutions exhibited enhanced antibacterial effects, particularly those with one fluorine atom on the phenyl ring, which showed significant activity against both planktonic and biofilm-embedded cells of E. coli .

2. Antiprotozoal Activity

Recent research has highlighted the antiprotozoal properties of this compound derivatives, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds such as BTU-1, BTU-2, and BTU-3 demonstrated selective activity against various developmental forms of the parasite.

The mechanism was investigated through microscopy and biochemical analyses, revealing:

- Nuclear disorganization

- Mitochondrial swelling

- Formation of autophagic vacuoles

These findings suggest that this compound derivatives induce cell death in T. cruzi through mitochondrial dysfunction and oxidative stress .

3. Analgesic Potential

A computational study evaluated the analgesic potential of various this compound derivatives using predictive models for pharmacokinetics and toxicity. The analysis indicated that some compounds exhibited analgesic activity comparable to diclofenac, a standard analgesic drug.

| Compound | RS Value | Predicted Analgesic Activity |

|---|---|---|

| N-(2,4-bis-trifluoromethyl)-BTU | -90.82 | Moderate |

| N-(3,5-bis-trifluoromethyl)-BTU | -94.73 | High |

| N-(3-trifluoromethoxy)-BTU | -92.76 | Moderate |

These findings suggest that this compound derivatives may serve as potential candidates for developing new analgesics .

4. Case Studies

Several studies have documented specific cases demonstrating the effectiveness of this compound derivatives in clinical settings:

- Case Study 1 : A series of trials involving patients with bacterial infections showed that treatment with a specific this compound derivative resulted in a significant decrease in bacterial load within 48 hours.

- Case Study 2 : In vitro studies on T. cruzi revealed that BTU-1 effectively inhibited the growth of epimastigotes without toxicity to mammalian cells, indicating its potential use in treating Chagas disease .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing benzoylthiourea derivatives with high purity and reproducibility?

Methodological Answer:

- Use a two-step synthesis: React benzoyl chloride with potassium thiocyanate to form an intermediate (benzoyl isothiocyanate), followed by reaction with primary amines. Monitor reaction conditions (e.g., anhydrous solvents, controlled temperature) to avoid hydrolysis byproducts .

- Characterize intermediates via FT-IR (to confirm thiocyanate → thiourea conversion) and elemental analysis. For crystalline derivatives, employ single-crystal X-ray diffraction (SCXRD) to validate molecular geometry and hydrogen-bonding patterns .

Q. How do spectroscopic techniques differentiate this compound derivatives from structurally similar compounds?

Methodological Answer:

- FT-IR : Identify key peaks for C=O (~1660–1680 cm⁻¹) and C=S (~1250–1300 cm⁻¹). Compare with thiourea analogs lacking the benzoyl group (e.g., absence of aromatic C-H stretches) .

- ¹H/¹³C NMR : Use DMSO-d₆ to observe NH protons (δ 10–12 ppm) and confirm aromatic substituents. Integration ratios help distinguish mono- vs. disubstituted derivatives .

Q. What experimental strategies optimize crystal growth for this compound derivatives?

Methodological Answer:

- Slow evaporation of polar aprotic solvents (e.g., DMF, DMSO) promotes dimer formation via N-H···S and N-H···O hydrogen bonds. For stubborn crystallizers, use diffusion methods (layering with hexane) .

- Refine structures using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) to resolve packing discrepancies caused by solvent inclusion .

Advanced Research Questions

Q. How do packing arrangements of this compound derivatives influence their supramolecular properties?

Methodological Answer:

- Analyze SCXRD data to identify dimeric motifs (e.g., R₂²(8) rings). Compare with computational models (Hirshfeld surfaces) to quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .

- For polymeric derivatives (e.g., poly(vinyl-N-benzoylthiourea)), use TGA/DSC to correlate thermal stability with crosslinking density from GPC data (e.g., Mw ~3.1×10⁶ g/mol in ) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound-metal complexes?

Methodological Answer:

- Case Study : If IR suggests bidentate (O,S) coordination but SCXRD shows monodentate (S-only) binding, consider ligand tautomerism (thione-thiol equilibrium, Scheme 4 in ). Use variable-temperature NMR or Raman spectroscopy to detect tautomeric shifts .

- Validate with EXAFS/XANES for metal-ligand bond distances in amorphous samples .

Q. How can this compound ligands be tailored for selective transition-metal ion extraction?

Methodological Answer:

- Modify substituents on the benzoyl and thiourea moieties: Electron-withdrawing groups (e.g., -NO₂) enhance Hg²⁺/Pd²⁺ selectivity via soft-soft interactions. Test extraction efficiency using ICP-MS and Job’s method (stoichiometry analysis) .

- For radiopharmaceutical applications (e.g., Re complexes), optimize ligand denticity: Monomeric Re(I) complexes require neutral S donors, while dinuclear Re(III/V) systems favor deprotonated O,S coordination .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Correlate with in vitro assays (e.g., antimicrobial activity) .

- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., urease inhibition). Validate with MD simulations to assess binding stability .

Q. Data Analysis & Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound synthesis?

Methodological Answer:

- Document solvent purity (HPLC-grade), reaction times, and quenching methods. Use control experiments to isolate side products (e.g., hydrolyzed benzamide).

- Adhere to FAIR data principles: Share crystallographic CIF files in repositories (e.g., CCDC) and raw spectral data in supplementary materials .

Q. What ethical guidelines apply to publishing conflicting data on this compound applications?

Methodological Answer:

- Disclose all synthetic routes and characterization attempts, even if unsuccessful. Use COPE guidelines to manage authorship disputes or data manipulation allegations .

- For biological studies, include cytotoxicity data (e.g., IC₅₀ values) to contextualize environmental or health risks .

Properties

IUPAC Name |

N-carbamothioylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMWMUMCNOJLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210318 | |

| Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-23-3 | |

| Record name | Benzoylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(aminothioxomethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(aminothioxomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoyl Thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12K7CS1DAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.